molecular formula C14H12N2O B15330295 (6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol

(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B15330295
M. Wt: 224.26 g/mol
InChI Key: BERLJWJLDRHXPH-UHFFFAOYSA-N
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Description

(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 3- and 6-positions. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent reactions introduce the phenyl group at the 6-position and the hydroxymethyl group at the 3-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Its structural similarity to other bioactive imidazo[1,2-a]pyridine derivatives suggests it may interact with GABA receptors, kinases, and other protein targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the phenyl and hydroxymethyl groups.

    (6-Phenylimidazo[1,2-a]pyridin-3-yl)formaldehyde: An oxidized derivative.

    (6-Phenylimidazo[1,2-a]pyridin-3-yl)carboxylic acid: Another oxidized derivative.

Uniqueness

(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(6-phenylimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-10-13-8-15-14-7-6-12(9-16(13)14)11-4-2-1-3-5-11/h1-9,17H,10H2

InChI Key

BERLJWJLDRHXPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=C3CO)C=C2

Origin of Product

United States

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